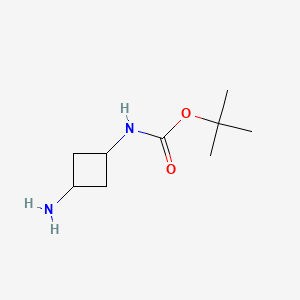

tert-Butyl (3-aminocyclobutyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOEOOBYOABCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212395-34-0, 1090904-48-5, 871014-19-6 | |

| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of tert-Butyl (3-aminocyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Constrained Diamine Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is perpetual. Among the vast arsenal of synthetic building blocks, carbamate-protected diamines stand out for their utility in introducing nitrogen-containing functionalities, which are pivotal for target engagement and modulation of physicochemical properties. This guide focuses on a particularly valuable, yet under-documented reagent: tert-Butyl (3-aminocyclobutyl)carbamate .

This bifunctional molecule, featuring a mono-Boc-protected 1,3-diaminocyclobutane core, offers a unique combination of a nucleophilic primary amine and a latent primary amine, presented on a rigid and sterically constrained cyclobutane scaffold. This distinct structural feature makes it an attractive building block for drug development professionals seeking to explore novel chemical space and optimize lead compounds. The cyclobutane ring, in contrast to more flexible aliphatic linkers, can impart conformational rigidity to a molecule, which can lead to improved target selectivity and reduced off-target effects. This guide will provide an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Stereoisomerism

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. This compound exists as two distinct stereoisomers: cis and trans. The spatial orientation of the amino and Boc-protected amino groups on the cyclobutane ring significantly influences the conformational presentation of these functionalities, which can have a profound impact on the biological activity of the final molecule.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.26 g/mol [1] |

| Appearance | White to off-white solid |

| Stereoisomers | cis and trans |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |

| Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. |

The choice between the cis and trans isomer is a critical design element in drug discovery, as it dictates the vectoral projection of the reactive amine and the subsequent positioning of appended pharmacophores.

Strategic Synthesis of cis- and trans-tert-Butyl (3-aminocyclobutyl)carbamate

A robust and scalable synthesis is essential for the widespread adoption of any building block in drug discovery programs. A notable advancement in the preparation of both cis- and trans-isomers of this compound on a multi-gram scale has been reported, utilizing classical malonate alkylation chemistry.[2][3] This methodology provides a reliable and adaptable route for researchers.

Synthetic Workflow Overview

The general strategy involves the construction of a cyclobutane-1,3-dicarboxylate, followed by a Curtius rearrangement to install the two amino groups, and finally, selective mono-Boc protection. The stereochemical outcome (cis or trans) is controlled during the synthesis of the cyclobutane ring.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Radchenko et al.[2][3])

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

-

Purify the residue by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Synthesis of 1,3-Cyclobutanedicarboxylic Acid

-

Hydrolyze diethyl 1,1-cyclobutanedicarboxylate with a solution of sodium hydroxide in water/ethanol under reflux.

-

After completion of the hydrolysis, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Isolate the cis- and trans-isomers of 1,3-cyclobutanedicarboxylic acid by fractional crystallization.

Step 3: Synthesis of cis- or trans-1,3-Diaminocyclobutane

-

Convert the separated dicarboxylic acid isomer to its corresponding diacyl chloride using thionyl chloride.

-

React the diacyl chloride with sodium azide in acetone to form the diacyl azide.

-

Perform a Curtius rearrangement by gently heating the diacyl azide in a suitable solvent (e.g., toluene), followed by the addition of tert-butanol to trap the resulting diisocyanate as the di-Boc-protected diamine.

-

Deprotect the di-Boc-protected diamine using a strong acid (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding diamine dihydrochloride salt.

-

Neutralize with a base to obtain the free diamine.

Step 4: Mono-Boc Protection

-

Dissolve the diamine in a suitable solvent (e.g., dichloromethane).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Purify the reaction mixture by column chromatography to separate the desired mono-Boc-protected product from the starting material and the di-Boc-protected byproduct.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of drug discovery, most notably in the synthesis of kinase inhibitors and PROTACs.

Kinase Inhibitors: Introducing Conformational Constraint

Kinase inhibitors are a major class of targeted therapeutics. The introduction of rigid structural elements can enhance binding affinity and selectivity. The cyclobutane core of this compound can serve as a constrained linker or scaffold element in the design of novel kinase inhibitors. While specific peer-reviewed examples detailing the use of this exact building block are emerging, patents related to Janus kinase (JAK) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors describe the use of similar Boc-protected aminocycloalkyl moieties.[4][5]

The rationale behind using a cyclobutane linker is to orient pharmacophoric groups in a more defined spatial arrangement, potentially leading to a more favorable interaction with the kinase active site. The free amine of this compound can be readily functionalized to attach a key binding motif, while the Boc-protected amine can be deprotected at a later stage to introduce another pharmacophore or a solubilizing group.

Caption: Conceptual workflow for incorporating the building block into a kinase inhibitor.

PROTACs: A Rigid Linker for Ternary Complex Formation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound is marketed as a PROTAC linker, and for good reason.[4] The rigid cyclobutane core can pre-organize the protein-of-interest ligand and the E3 ligase ligand, potentially reducing the entropic penalty of forming the ternary complex. The stereochemistry of the cyclobutane ring will dictate the exit vectors and the relative orientation of the two ligands. The free amine provides a convenient handle for attaching one of the ligands, while the Boc-protected amine can be deprotected and functionalized with the other ligand.

Caption: Conceptual workflow for utilizing the building block in PROTAC synthesis.

The structure-activity relationship (SAR) of PROTAC linkers is an active area of research, and the inclusion of rigid spacers like the diaminocyclobutane motif offers a compelling strategy to optimize PROTAC efficacy.[6][7]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally constrained diamine scaffold and orthogonal protecting group strategy provides a powerful tool for the synthesis of complex and biologically active molecules. The ability to introduce a rigid 1,3-diamine motif is particularly advantageous in the design of targeted therapies such as kinase inhibitors and PROTACs, where precise control over the spatial arrangement of pharmacophores is critical for potency and selectivity.

As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of sterically constrained building blocks like this compound will undoubtedly play an increasingly important role. Further exploration of its utility in diverse therapeutic areas is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles.

References

- Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(15), 5121–5130.

- Google Patents. (n.d.). US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections.

- Google Patents. (n.d.). US9718834B2 - Processes and intermediates for making a JAK inhibitor.

- Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.

-

RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

- Google Patents. (n.d.). US9943516B2 - Inhibitors of IRAK4 activity.

-

RSC Medicinal Chemistry. (2021). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

PubMed Central. (2018). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Retrieved from [Link]

- Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.

- Google Patents. (n.d.). US11919907B2 - Deuterated JAK inhibitor and uses thereof.

-

PubMed Central. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

- Google Patents. (n.d.). WO2021158498A1 - Tricyclic heteroaryl compounds useful as irak4 inhibitors.

- Google Patents. (n.d.). EP4367113A1 - Compounds for targeting degradation of irak4 proteins.

-

PubMed. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]

-

PubMed Central. (2021). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 5. EP4367113A1 - Compounds for targeting degradation of irak4 proteins - Google Patents [patents.google.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Aliphatic Diamond: A Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate in Modern Drug Discovery

Introduction: The Strategic Importance of Constrained Scaffolds

In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of scaffolds available to the discerning chemist, saturated carbocycles have garnered significant attention for their ability to impart three-dimensionality, improve metabolic stability, and fine-tune physicochemical parameters.[1][2] The cyclobutane moiety, in particular, has emerged as a "compact diamond," offering a unique conformational rigidity that can pre-organize appended pharmacophoric elements for optimal interaction with biological targets.[1][2] This guide provides an in-depth technical exploration of tert-butyl (3-aminocyclobutyl)carbamate, a bifunctional building block that masterfully combines the conformational constraints of the cyclobutane ring with the synthetic versatility of orthogonally protected diamines.

Primarily utilized as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this molecule offers a structurally rigid spacer to connect a target-binding warhead and an E3 ligase ligand.[3] Its stereochemistry—existing as both cis and trans isomers—provides a critical tool for navigating the complex ternary structure of a PROTAC-target-ligase complex, profoundly influencing degradation efficacy. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the chemical structure, physicochemical properties, stereoselective synthesis, analytical characterization, and strategic applications of this pivotal chemical entity.

Physicochemical Properties and Structural Attributes

This compound is a chiral, non-planar molecule characterized by a four-membered carbocyclic ring substituted with a primary amine and a tert-butoxycarbonyl (Boc)-protected amine at the 1 and 3 positions. The presence of the sterically demanding Boc group on one of the amino functionalities allows for selective chemical transformations at the free primary amine, a cornerstone of its utility in multi-step syntheses.

The puckered nature of the cyclobutane ring results in distinct spatial orientations of the substituents in both the cis and trans isomers, which can significantly impact the biological activity of molecules into which it is incorporated.

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 186.25 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers | |

| Boiling Point | ~267 °C (Predicted) | [7] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | [6][8] |

| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation. | [9] |

Stereoselective Synthesis: A Protocol Grounded in Chemical Logic

The synthesis of this compound hinges on the principle of selective mono-protection of a symmetric diamine, 1,3-diaminocyclobutane. Direct reaction of the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would result in a statistical mixture of the mono-protected, di-protected, and unreacted starting material, necessitating a challenging purification.

The causality behind a more elegant and efficient approach lies in modulating the nucleophilicity of the two amino groups. By transiently and selectively deactivating one amine through protonation, the other can be selectively acylated. This is the basis of the following detailed protocol.

Experimental Protocol: Selective Mono-Boc Protection of 1,3-Diaminocyclobutane

This procedure is adapted from established methods for the mono-protection of diamines.[10][11][12]

Objective: To synthesize this compound via selective mono-protection of 1,3-diaminocyclobutane.

Materials:

-

1,3-Diaminocyclobutane (as a mixture of cis and trans, or as a specific isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Trimethylsilyl chloride (TMSCl) or concentrated Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Mono-protonation of the Diamine:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminocyclobutane (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. TMSCl reacts with methanol to generate anhydrous HCl in situ, ensuring a controlled mono-protonation of the diamine.[10] Alternatively, one equivalent of a standardized solution of HCl in an organic solvent can be used.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The equilibrium will favor the formation of the mono-ammonium salt, leaving one amine nucleophilic.

-

-

Boc-Protection:

-

To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise over 20-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Extraction:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and basify the aqueous solution to a pH > 12 with 2 M NaOH solution to deprotonate the remaining ammonium salt.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Caption: Role of the cyclobutane scaffold in a PROTAC molecule.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant to the skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its rigid, three-dimensional structure provides a powerful means to control the conformation of bioactive molecules, particularly in the rational design of PROTAC degraders. The well-defined synthetic routes and clear analytical handles make it a reliable and versatile building block. As the principles of targeted protein degradation continue to mature, the demand for sophisticated and structurally defined linkers will undoubtedly grow, solidifying the importance of "aliphatic diamonds" like this compound in the development of next-generation therapeutics.

References

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Kozlov, A. S., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(35), 10336-10351. Available at: [Link]

-

Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 15(4), 274-285. Available at: [Link]

-

Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. Available at: [Link]

-

Sureshbabu, V. V., et al. (2013). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 48(10), 1079-1088. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Available at: [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

-

Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available at: [Link]

-

ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC, National Center for Biotechnology Information. Available at: [Link]

-

LibreTexts. (2024). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Available at: [Link]

-

MDPI. (n.d.). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Available at: [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans tert-Butyl N-(3-aminocyclobutyl)carbamate | 871014-19-6 [sigmaaldrich.com]

- 6. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture [nsrlaboratories.com]

- 7. tert-Butyl N-(trans-3-aMinocyclobutyl)-N-MethylcarbaMate CAS#: 1392803-14-3 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1392803-87-0|tert-Butyl (3-aminocyclobutyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate as a Bifunctional Building Block

Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a paramount objective. Researchers and drug development professionals are increasingly turning to saturated, three-dimensional scaffolds to overcome the limitations associated with flat, aromatic systems, such as poor metabolic stability and off-target effects. Among these scaffolds, the cyclobutane ring has emerged as a "rising star" due to its unique combination of conformational rigidity and chemical stability.[1][2]

The puckered nature of the cyclobutane core introduces a defined three-dimensional geometry into a molecule, which can pre-organize pharmacophoric elements for optimal interaction with a biological target, potentially increasing potency and selectivity.[1][3] This conformational restriction can also shield metabolically labile sites, enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the increased sp³ fraction associated with cyclobutane scaffolds often correlates with improved solubility and a higher probability of clinical success.[2]

This guide focuses on a particularly valuable cyclobutane derivative: tert-butyl (3-aminocyclobutyl)carbamate . This bifunctional building block, available as both cis and trans isomers, offers a strategically differentiated platform for the construction of complex molecular architectures. Its orthogonal amino groups—one free and nucleophilic, the other masked with a readily cleavable tert-butyloxycarbonyl (Boc) group—provide chemists with precise control over sequential chemical transformations. This guide will provide an in-depth exploration of its synthesis, properties, and applications, with a focus on empowering researchers to effectively utilize this versatile tool in their drug discovery programs.

Physicochemical Properties and Stereoisomerism

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected amine situated at the 1 and 3 positions of a cyclobutane ring. The molecule's utility is intrinsically linked to its stereochemistry, existing as two distinct diastereomers: cis and trans.

| Property | trans-tert-Butyl (3-aminocyclobutyl)carbamate | cis-tert-Butyl (3-aminocyclobutyl)carbamate |

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.26 g/mol | 186.26 g/mol |

| CAS Number | 871014-19-6 | 1212395-34-0 |

| Appearance | Solid | Data not widely available, likely a solid or oil |

| Key Feature | Amino and Boc-amino groups on opposite faces of the ring | Amino and Boc-amino groups on the same face of the ring |

The differential positioning of the functional groups in the cis and trans isomers can significantly influence the conformational presentation of appended substituents, which in turn can affect binding affinity to a target protein. The choice between the cis and trans isomer is therefore a critical design element in medicinal chemistry.

Spectroscopic Characterization

While comprehensive, publicly available spectra for both isomers are limited, the following represents expected spectroscopic data based on the known synthesis and analysis of these compounds.

Expected ¹H NMR (400 MHz, CDCl₃) for trans-isomer:

-

δ ~4.5-5.0 ppm (br s, 1H): NH of the carbamate.

-

δ ~3.5-3.8 ppm (m, 1H): CH proton attached to the Boc-protected nitrogen.

-

δ ~3.0-3.3 ppm (m, 1H): CH proton attached to the primary amino group.

-

δ ~2.0-2.4 ppm (m, 4H): Cyclobutane CH₂ protons.

-

δ ~1.44 ppm (s, 9H): tert-butyl protons of the Boc group.

-

δ ~1.2-1.6 ppm (br s, 2H): NH₂ protons of the primary amine.

Expected ¹³C NMR (100 MHz, CDCl₃) for trans-isomer:

-

δ ~155.5 ppm: Carbonyl carbon of the Boc group.

-

δ ~79.5 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~45-50 ppm: CH carbon attached to the Boc-protected nitrogen.

-

δ ~43-48 ppm: CH carbon attached to the primary amino group.

-

δ ~30-35 ppm: Cyclobutane CH₂ carbons.

-

δ ~28.4 ppm: Methyl carbons of the tert-butyl group.

Expected IR (KBr) Spectroscopy:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine and carbamate.

-

~2850-2980 cm⁻¹: C-H stretching of alkyl groups.

-

~1680-1700 cm⁻¹: C=O stretching of the carbamate.

-

~1520 cm⁻¹: N-H bending vibration.

Expected Mass Spectrometry (ESI+):

-

m/z: 187.15 [M+H]⁺, 87.09 [M-Boc+H]⁺.

Synthesis of cis- and trans-tert-Butyl (3-aminocyclobutyl)carbamate

A robust and scalable synthesis for both the cis and trans isomers of mono-Boc-protected 1,3-diaminocyclobutane has been developed, providing access to these valuable building blocks. The synthetic strategy hinges on the construction of the cyclobutane ring from malonate derivatives, followed by a Curtius rearrangement to install the amino groups.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a multi-step process starting from commercially available materials. The key steps involve the formation of a cyclobutane-1,3-dicarboxylate, conversion to a di-acyl azide, and subsequent Curtius rearrangement in the presence of tert-butanol to yield the di-Boc protected diamine. A final selective deprotection affords the target mono-Boc protected compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Radchenko et al.)

The following protocol is an adapted, step-by-step guide based on the synthetic scheme reported in the literature.[1]

Step 1: Synthesis of Cyclobutane-1,3-dicarboxylic acid

-

To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.

-

After stirring, add a 1,3-dihalopropane (e.g., 1,3-dibromopropane) and heat the mixture to reflux.

-

After completion of the reaction, cool the mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting diethyl cyclobutane-1,1-dicarboxylate by distillation.

-

Hydrolyze the diester using aqueous sodium hydroxide, followed by acidification to yield the diacid.

-

This process typically yields a mixture of cis and trans cyclobutane-1,3-dicarboxylic acids.

Step 2: Curtius Rearrangement to Di-Boc-1,3-diaminocyclobutane

-

Suspend the mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acids in a suitable solvent (e.g., toluene).

-

Add diphenylphosphoryl azide (DPPA) and triethylamine, and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux to facilitate the formation of the di-acyl azide.

-

Add anhydrous tert-butanol and continue refluxing to induce the Curtius rearrangement and trapping of the resulting isocyanate with tert-butanol.

-

After cooling, wash the reaction mixture with aqueous solutions to remove impurities.

-

Purify the crude product by column chromatography to obtain the di-Boc protected 1,3-diaminocyclobutane as a mixture of isomers.

Step 3: Selective Mono-Deprotection and Isomer Separation

-

Dissolve the mixture of di-Boc protected isomers in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C to effect the selective removal of one Boc group. The stoichiometry of TFA is critical for achieving mono-deprotection.

-

Monitor the reaction by TLC or LC-MS until the desired level of conversion is reached.

-

Quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

The cis and trans isomers of this compound can then be separated by column chromatography.

The Art of Chemoselectivity: Orthogonal Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two amino groups. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the Boc-protected amine remains inert. This orthogonality allows for a stepwise functionalization of the scaffold.

Selective Functionalization of the Primary Amine

The free primary amine can be selectively targeted in a range of chemical transformations, including acylation, alkylation, and sulfonylation, without affecting the Boc-protected amine.

Caption: Selective reactions of the primary amine.

Protocol 3a: Selective N-Acylation

-

Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add the acyl chloride (1.1 eq.) or an activated ester.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acylated product by column chromatography.

Deprotection and Subsequent Functionalization

Once the primary amine has been functionalized, the Boc group can be efficiently removed under acidic conditions, unveiling a new primary amine for further chemical modification. This two-step sequence is the cornerstone of its application as a bifunctional linker.

Protocol 3b: Boc Deprotection

-

Dissolve the N-functionalized, Boc-protected cyclobutane derivative in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt.

-

The free amine can be obtained by neutralization with a suitable base.

This newly liberated amine can then undergo a second round of functionalization (e.g., acylation, alkylation) to complete the synthesis of the target molecule.

Applications in Drug Discovery: A Focus on PROTACs

The unique structural and chemical properties of this compound make it an ideal building block for various applications in drug discovery, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker—its length, rigidity, and exit vectors—is critical for the formation of a productive ternary complex and, consequently, for the efficacy of the PROTAC.

The this compound scaffold provides a rigid and defined linker element. Its bifunctional nature allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.

General Strategy for PROTAC Synthesis

The synthesis of a PROTAC using this building block typically follows the orthogonal functionalization strategy outlined in Section 3.

Caption: General workflow for PROTAC synthesis using the building block.

A concrete example of this strategy is the synthesis of PROTACs targeting the Androgen Receptor (AR), where a cyclobutane-based linker is employed to connect an AR ligand to an E3 ligase ligand. While specific patents often contain numerous examples, the general principle involves the initial acylation of the free amine of this compound with an activated E3 ligase ligand (e.g., a derivative of pomalidomide), followed by Boc deprotection and subsequent acylation with an activated AR ligand.

Conclusion and Future Outlook

This compound is a powerful and versatile bifunctional building block that offers significant advantages in the design and synthesis of complex molecules for drug discovery. Its rigid cyclobutane core provides a means to introduce conformational constraint, while its orthogonally protected amino groups allow for controlled, stepwise synthetic elaboration.

The growing importance of three-dimensional molecular architecture in modern medicinal chemistry underscores the value of scaffolds like the 1,3-diaminocyclobutane core. As demonstrated by its application in the rapidly evolving field of PROTACs, this building block provides a robust platform for exploring structure-activity relationships and optimizing the properties of novel therapeutic agents. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is key to unlocking its full potential in the creation of next-generation medicines.

References

-

Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link]

-

van der Kolk, R., van der Heijden, J., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(21), 3237-3253. [Link]

-

Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206. [Link]

-

Toure, M., & Crews, C. M. (2016). Small Molecules that Hijack the Ubiquitin-Proteasome System to Target Protein Degradation. Angewandte Chemie International Edition, 55(52), 1966-1973. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Control: An In-depth Technical Guide to the Boc Protection of Primary Amines

For researchers, scientists, and professionals in drug development, the selective manipulation of functional groups is a cornerstone of modern organic synthesis. Among the arsenal of protective group strategies, the tert-butyloxycarbonyl (Boc) group stands as a paramount tool for the temporary masking of primary amines. Its widespread adoption is a testament to its robust stability across a diverse range of chemical environments and the facility of its removal under mild acidic conditions.[1] This guide offers a comprehensive exploration of the Boc protection mechanism, providing not just procedural steps but the underlying chemical principles that govern this essential transformation.

Core Principles of Amine Protection with the Boc Group

The primary objective of protecting an amine is to temporarily deactivate its nucleophilic and basic properties, thereby preventing unwanted side reactions during subsequent synthetic steps.[2] The introduction of the Boc group converts a primary amine into a significantly less reactive carbamate.[3] This transformation is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O), commonly referred to as Boc anhydride.[2]

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][4] This orthogonality is a critical consideration in complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[2]

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The reaction of a primary amine with Boc anhydride proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[2][5] This attack leads to the formation of a transient tetrahedral intermediate.[2][6]

The subsequent collapse of this intermediate results in the elimination of a tert-butyl carbonate leaving group.[7] This leaving group is unstable and readily decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.[2][5] The evolution of carbon dioxide provides a strong thermodynamic driving force, propelling the reaction towards completion.[5][8]

The reaction can be performed with or without a base.[2] In the absence of a base, the amine substrate itself can act as a base to neutralize the protonated carbamate. When a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed, it serves to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[5][7] The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate by forming a more reactive intermediate with Boc anhydride.[9][10]

Caption: Mechanism of Boc protection of a primary amine.

Experimental Protocol for Boc Protection of a Primary Amine

The following protocol provides a generalized, step-by-step methodology for the N-Boc protection of a primary amine on a 1 mmol scale.[1]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (optional, e.g., Triethylamine (TEA), 1.2-2.0 equiv)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 equiv) in the chosen solvent in a round-bottom flask.[5]

-

Base Addition (Optional): If a base is used, add it to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[5]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.[5]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 12 hours.[5]

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.[1]

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[1]

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[1]

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

Quantitative Data for Boc Protection Conditions

The choice of reagents and reaction conditions can be tailored to the specific substrate. The following table summarizes common conditions for the Boc protection of primary and secondary amines.

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates | Reference |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines | [5] |

| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 2 - 16 h | High | Amino Acids | [11] |

| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 0.5 - 2 h | High | Sterically Hindered Amines | [10] |

| (Boc)₂O | None | Water/Acetone | Room Temperature | 5 - 10 min | Excellent | Diverse Amines and Sulfamides | [12] |

The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is efficiently achieved under acidic conditions.[5][13] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[13][14]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[14][15] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond.[11] This fragmentation step results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[14] The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[14][15] Under the acidic reaction conditions, the liberated amine is protonated, typically forming an ammonium salt.[14]

The tert-butyl cation generated during the reaction can be quenched by a scavenger, deprotonate to form isobutylene gas, or potentially participate in side reactions by alkylating other nucleophilic species present in the reaction mixture.[14][16]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol for Boc Deprotection

This protocol outlines a general procedure for the acid-catalyzed deprotection of a Boc-protected amine.

Materials:

-

Boc-protected amine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1 to 0.5 M.[5]

-

Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.[5]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[5]

-

Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.[5]

Conclusion

The Boc protecting group is an indispensable tool in the repertoire of the synthetic organic chemist. Its ease of installation, stability to a wide array of reagents, and facile, selective removal under acidic conditions make it a highly versatile and reliable choice for the protection of primary amines. A thorough understanding of the underlying mechanisms of both the protection and deprotection reactions, as detailed in this guide, empowers researchers to make informed decisions in the design and execution of complex synthetic strategies, ultimately accelerating the pace of discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(33), 5373-5397. [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

-

National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An Improved Synthesis of N-Boc Protected Aryl Amines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genscript.com [genscript.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

Harnessing Strain and Geometry: The Discovery and Development of Cyclobutane-Containing Linkers in Modern Drug Design

An In-Depth Technical Guide:

Abstract

The linker in a complex therapeutic modality, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), is far more than a simple tether. Its chemical identity dictates solubility, stability, pharmacokinetics, and the precise mechanism of payload release. Among the diverse architectures available to the medicinal chemist, the cyclobutane ring has emerged as a uniquely powerful and versatile scaffold. This guide provides an in-depth exploration of the discovery and development of cyclobutane-containing linkers, grounded in field-proven insights. We will dissect the fundamental physicochemical properties that make this strained ring an attractive design element, detail the synthetic strategies for its incorporation, and examine its successful application in cutting-edge therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Rationale—Why Choose a Strained Ring?

The decision to incorporate a cyclobutane moiety into a linker is a deliberate choice rooted in its distinct stereochemical and physical properties. Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane ring offers a unique combination of rigidity, three-dimensionality, and controlled reactivity that can be leveraged to overcome critical challenges in drug development.[1][2]

The Power of Puckering: Conformational Restriction

A planar cyclobutane would impose significant torsional strain from eclipsing hydrogens and angle strain from 90° C-C-C bond angles.[3] To alleviate this, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[4][5] This puckering is not static; the ring rapidly interconverts between equivalent conformations at room temperature.[4]

This inherent structure has a profound impact when used as a linker. By replacing a flexible ethyl or propyl chain with a 1,3-disubstituted cyclobutane, the number of accessible conformations is drastically reduced.[1] This pre-organization can minimize the entropic penalty upon binding to a target protein, potentially leading to stronger binding affinities.[1] The defined spatial orientation of substituents on the ring allows for precise positioning of pharmacophoric elements or attachment points, a critical factor in optimizing interactions within a binding pocket or orienting a payload for release.[1][2]

Caption: Planar vs. Puckered Conformation of Cyclobutane.

Innate Properties: Strain Energy and Metabolic Stability

The cyclobutane ring possesses significant ring strain, approximately 26.3 kcal/mol, second only to cyclopropane among saturated monocycles.[1] While this strain energy makes it more reactive than cyclopentane or cyclohexane, cyclobutane is still relatively inert compared to the highly reactive cyclopropane ring.[1] This intermediate reactivity is key. The ring itself is stable enough to persist in vivo but can be synthetically manipulated through strain-release reactions to build complex, functionalized linkers.[6][7]

From a drug development perspective, incorporating a saturated carbocycle like cyclobutane can significantly enhance metabolic stability.[1] Flexible alkyl linkers are often susceptible to enzymatic oxidation. The rigid, sterically defined nature of the cyclobutane scaffold can shield adjacent bonds from metabolic enzymes, prolonging the circulating half-life of a molecule.[1][8] In one study, replacing an ethyl linker in a PET tracer with a trans-cyclobutyl ring maintained biological properties while increasing metabolic stability.[1]

Physicochemical Profile: A Bioisostere with Benefits

The cyclobutane motif can serve as a bioisosteric replacement for other common chemical groups, often with distinct advantages.[9]

-

Alkene Isostere: Replacing a double bond with a cyclobutane ring locks the geometry, preventing cis/trans-isomerization that can occur under physiological conditions.[1][2]

-

Aryl Isostere: In an effort to reduce planarity and improve solubility—a trend known as "escaping flatland"—cyclobutanes can replace phenyl rings. This shift increases the three-dimensional character (sp3 fraction) of a molecule, which often correlates with improved clinical success rates.[1][9]

-

Gem-Dimethyl Replacement: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl group while introducing a more rigid and defined conformational element.[9]

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane | Benzene |

| Ring Strain (kcal/mol) | ~28.1[1] | ~26.3 [1] | ~7.1[1] | ~0 | N/A |

| C-C-C Angle (approx.) | 60°[5] | 88° (puckered)[3][5] | 105° (envelope) | 109.5° (chair)[4] | 120° |

| Conformation | Planar[3][5] | Puckered/Butterfly [3][4] | Envelope/Twist | Chair/Boat/Twist-Boat | Planar |

| Key Feature | High reactivity | Rigidity, 3D shape | Low angle strain | High stability | Aromaticity |

Part 2: The Synthesis—How to Build a Cyclobutane Linker

The historical scarcity of cyclobutane-containing drugs was partly due to a lack of accessible and scalable synthetic methods.[9] However, modern organic chemistry now offers several robust strategies for constructing functionalized cyclobutane rings suitable for linker development.

The Workhorse: [2+2] Photocycloaddition

The most common and historically significant method for creating a cyclobutane ring is the [2+2] photocycloaddition of two olefins.[9][10][11] This reaction, typically induced by UV light, can proceed through different mechanisms but often involves the formation of a 1,4-diradical intermediate that closes to form the four-membered ring.[11]

Causality in Protocol Design: For intermolecular reactions, a photosensitizer like benzophenone or thioxanthone is often employed.[11][12] The sensitizer absorbs the light energy, enters an excited triplet state, and then transfers that energy to one of the olefin substrates. This is crucial because the resulting triplet-state olefin has a longer lifetime and different reactivity profile, favoring the desired intermolecular cycloaddition over other potential side reactions. The choice of solvent and concentration is also critical; higher concentrations can favor intermolecular reactions to build polymers, while intramolecular reactions are favored under dilute conditions.[12]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strain release – an old tool for new transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. baranlab.org [baranlab.org]

- 12. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Carbamate Bridge: A Technical Guide to Peptide Bond Isosteres in Drug Discovery

Introduction: Beyond the Amide Bond

For decades, peptide-based molecules have been a cornerstone of drug discovery, offering high affinity and specificity for biological targets.[1] However, their therapeutic potential is often hampered by inherent liabilities, primarily their susceptibility to enzymatic degradation by proteases and poor cell permeability.[2][3] These limitations arise from the very nature of the peptide bond—the amide linkage—which is the primary target for proteolytic enzymes. To overcome these hurdles, medicinal chemists have turned to peptidomimetics, a class of molecules that mimic the structure and function of peptides but with modified backbones that confer improved drug-like properties.[2][3]

Among the various strategies to create peptidomimetics, the replacement of the amide bond with a surrogate, or isostere, has proven particularly fruitful.[3] One of the most successful and versatile amide bond surrogates is the carbamate linkage . This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of carbamates as peptide bond isosteres, from their fundamental properties to their synthesis and application in modern drug discovery.

Section 1: The Rationale for Carbamate Surrogacy - A Comparative Analysis

The decision to replace a native amide bond with a carbamate is rooted in a careful consideration of its physicochemical and biochemical properties. Structurally, the carbamate is an "amide-ester" hybrid, a feature that bestows upon it a unique combination of stability and conformational influence.[4][5]

Enhanced Proteolytic Stability

The most significant advantage of the carbamate linkage is its exceptional resistance to enzymatic cleavage.[4] Unlike the amide bond, which is readily recognized and hydrolyzed by a wide range of proteases, the carbamate bond is a poor substrate for these enzymes. This proteolytic stability translates directly to a longer biological half-life in vivo, a critical attribute for any therapeutic agent.[3]

Physicochemical and Conformational Properties

The introduction of an oxygen atom into the peptide backbone fundamentally alters its electronic and steric properties compared to the native amide linkage.

-

Hydrogen Bonding: The carbamate moiety retains the ability to participate in hydrogen bonding, a crucial interaction for maintaining the secondary structure of peptides and for binding to biological targets. The carbonyl group acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.[2]

-

Conformational Rigidity: The carbamate linkage imposes a greater degree of conformational restriction compared to the more flexible amide bond.[2] This is due to the delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety. This increased rigidity can be advantageous in drug design, as it can lock the peptidomimetic into a bioactive conformation, leading to higher affinity for its target.

-

Rotational Energy Barrier: The energy barrier for rotation around the C-N bond in a carbamate is approximately 3-4 kcal/mol lower than in a corresponding amide.[2] For N-alkylcarbamates, this barrier is around 16 kcal/mol, while for N-phenylcarbamates, it can be as low as 12.5 kcal/mol.[6] This lower rotational barrier, while still providing significant conformational constraint, allows for a different conformational landscape than a native peptide.

The following table summarizes the key comparative properties of amide and carbamate linkages:

| Property | Amide Bond (-CO-NH-) | Carbamate Bond (-O-CO-NH-) | Implication in Drug Design |

| Proteolytic Stability | Susceptible to cleavage | Highly resistant | Increased biological half-life[4] |

| Hydrogen Bond Donor | Yes (N-H) | Yes (N-H) | Maintained receptor interactions[2] |

| Hydrogen Bond Acceptor | Yes (C=O) | Yes (C=O) | Maintained receptor interactions[2] |

| Rotational Barrier (C-N) | ~19-23 kcal/mol | ~16 kcal/mol (N-alkyl) | Altered conformational preferences[6][7] |

| Cell Permeability | Generally low | Often increased | Improved bioavailability[2] |

| Electrophilicity | Moderate | More electrophilic | Can influence reactivity[4] |

Section 2: Synthesis of Carbamate-Modified Peptides

The incorporation of a carbamate linkage into a peptide sequence can be achieved through both solid-phase and solution-phase synthesis methodologies. The choice of strategy depends on the desired scale, complexity of the target molecule, and available resources.

Building Blocks for Carbamate Synthesis

The key to synthesizing carbamate-linked peptides is the use of appropriately protected building blocks. These are typically N-protected amino alcohols or pre-formed carbamate monomers.

-

Fmoc- and Boc-Protected Amino Alcohols: These are common starting materials where the amino group of an amino alcohol is protected with either a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or an acid-labile tert-butoxycarbonyl (Boc) group.[8] The hydroxyl group of the amino alcohol will form the ester part of the carbamate linkage.

-

Pre-formed Carbamate Monomers: Alternatively, one can synthesize carbamate-containing dipeptide mimics that can then be incorporated into a growing peptide chain.

The following diagram illustrates the general structure of these key building blocks:

Caption: Key building blocks for carbamate peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Carbamate Analogues

Fmoc-based SPPS is the most common method for the routine synthesis of peptides and can be readily adapted for the incorporation of carbamate linkages.[8] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.[9]

This protocol describes the synthesis of a dipeptide where the C-terminal amino acid is linked via a standard amide bond to the resin, and the second amino acid is incorporated via a carbamate linkage.

Materials:

-

Wang Resin (for C-terminal acid) or Rink Amide Resin (for C-terminal amide)

-

Fmoc-protected amino acids

-

Fmoc-protected amino alcohol

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[9]

-

Cold diethyl ether

Procedure:

-

Resin Swelling and First Amino Acid Coupling:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.[9]

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Carbamate Bond Formation:

-

Activation of Fmoc-amino alcohol: In a separate vial, dissolve the Fmoc-protected amino alcohol (3-5 equivalents) and an activating agent such as p-nitrophenyl chloroformate or disuccinimidyl carbonate in an appropriate solvent (e.g., DCM or THF) with a base like DIPEA to form an activated carbonate.

-

Coupling: Add the activated Fmoc-amino alcohol solution to the deprotected peptide-resin. Agitate the mixture for 4-12 hours at room temperature. The longer reaction time is often necessary for the less nucleophilic amine to attack the activated carbonate.

-

Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM (3x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

The following diagram illustrates the SPPS workflow for incorporating a carbamate linkage:

Caption: Fmoc-SPPS workflow for carbamate peptide synthesis.

Solution-Phase Synthesis

For smaller scale synthesis or for the preparation of specific carbamate-containing building blocks, solution-phase synthesis offers a viable alternative. One-pot procedures have been developed for the efficient synthesis of N-alkyl carbamates.[11]

This protocol describes a general method for the synthesis of an N-alkyl carbamate from a primary amine, carbon dioxide, and an alkyl halide.[11]

Materials:

-

Primary amine

-

Alkyl halide

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium iodide (TBAI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbon dioxide (gas)

Procedure:

-

To a stirred suspension of the primary amine (1 equivalent), cesium carbonate (3 equivalents), and TBAI (3 equivalents) in anhydrous DMF, bubble carbon dioxide gas for a specified time (e.g., 30 minutes) at room temperature.

-

Add the alkyl halide (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Section 3: Purification and Characterization

Following synthesis, the crude carbamate-modified peptide must be purified and its identity and purity confirmed.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for the purification of synthetic peptides.[10] The separation is based on the hydrophobicity of the molecules.

-

Column: C18 silica-based column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-60% B over 30 minutes.[12] The exact gradient will need to be optimized for each specific peptide.

-

Detection: UV absorbance at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.[13]

Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the carbamate-modified peptide. The chemical shifts of the protons and carbons adjacent to the carbamate linkage will be distinct from those of a standard amide bond. For instance, in ¹³C NMR, the carbonyl carbon of the carbamate typically appears at a different chemical shift compared to an amide carbonyl.[14]

Section 4: Case Study - Rivastigmine

A prominent example of a successful therapeutic agent featuring a carbamate moiety is Rivastigmine .[15] It is a carbamate-based acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[16] The carbamate functional group in rivastigmine is crucial for its mechanism of action, as it carbamylates the active site of acetylcholinesterase, leading to a long-acting, reversible inhibition of the enzyme.[15] This case highlights the successful application of carbamate chemistry in designing drugs with specific and sustained biological activity.

Conclusion

The replacement of the amide bond with a carbamate linkage is a powerful and field-proven strategy in peptidomimetic drug design. Carbamates offer a unique combination of enhanced proteolytic stability, conformational constraint, and retained hydrogen bonding capacity, which can translate into improved pharmacokinetic and pharmacodynamic properties. With well-established synthetic protocols for their incorporation into peptide sequences, carbamates will undoubtedly continue to be a valuable tool in the development of the next generation of peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize carbamate chemistry in their drug discovery endeavors.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

-